molecular formula C2H10NO3PS B13438692 O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt

O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt

Katalognummer: B13438692
Molekulargewicht: 165.18 g/mol
InChI-Schlüssel: GIUYHMYPEVIYCM-TXHXQZCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a deuterium-labeled compound with the molecular formula C2H4D6NO3PS and a molecular weight of 165.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves the deuterium labeling of O,O-Dimethyl Phosphorothionate. The reaction typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . The reaction conditions often include controlled temperatures and specific catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chemicals and advanced reaction vessels to maintain the integrity of the deuterium labeling. The product is then purified and packaged under stringent conditions to ensure its stability and quality .

Analyse Chemischer Reaktionen

Types of Reactions

O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphorothioates, phosphorodithioates, and substituted phosphorothionates, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s behavior in various systems. It primarily acts by inhibiting certain enzymes or interacting with specific receptors, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in research applications where precise tracking and quantification are essential .

Eigenschaften

Molekularformel

C2H10NO3PS

Molekulargewicht

165.18 g/mol

IUPAC-Name

azane;hydroxy-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1D3,2D3;

InChI-Schlüssel

GIUYHMYPEVIYCM-TXHXQZCNSA-N

Isomerische SMILES

[2H]C([2H])([2H])OP(=S)(O)OC([2H])([2H])[2H].N

Kanonische SMILES

COP(=S)(O)OC.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.